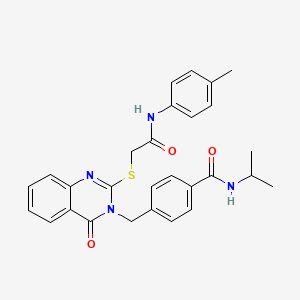
N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Synthesis
The compound’s molecular structure consists of an N-isopropylbenzamide core with a quinazolinone ring system. It also contains a sulfanyl (thioether) group and a carbamoyl moiety. The synthesis likely involves a series of chemical reactions, including amine alkylation, reduction, and possibly cyclization .
Pharmacological and Biological Activities
Neuroprotective Properties: Given its unique structure, this compound could potentially exhibit neuroprotective effects. Researchers might investigate its ability to prevent or mitigate neuronal damage in neurodegenerative diseases or brain injuries .
Anticancer Potential: Quinazolinone derivatives have been explored for their anticancer properties. This compound’s structure suggests it could interfere with cancer cell growth, signaling pathways, or DNA replication. In vitro and in vivo studies could assess its efficacy against specific cancer types .
Drug Development
Targeting Kinases: Quinazolinone-based compounds often target kinases involved in cell signaling. Researchers could explore whether this compound inhibits specific kinases implicated in diseases like cancer, inflammation, or autoimmune disorders .
Structure-Activity Relationship (SAR) Studies: By modifying different parts of the molecule, scientists can study the SAR to optimize its pharmacological properties. This compound could serve as a starting point for SAR investigations .
Materials Science and Organic Electronics
Organic Semiconductors: Certain quinazolinone derivatives exhibit semiconducting properties. Researchers might explore whether this compound can be incorporated into organic electronic devices, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
Computational Chemistry
Molecular Docking Studies: Using computational methods, scientists can predict how this compound interacts with specific protein targets. Molecular docking simulations could identify potential binding sites and guide drug design .
Future Directions
Azo Dye Synthesis: Given its precursor role, this compound could be used in the synthesis of azo dyes, which find applications in textiles, printing, and coloring .
Dithiocarbamate Formation: Dithiocarbamates have diverse applications, including as chelating agents, fungicides, and corrosion inhibitors. Researchers might explore the conversion of this compound into dithiocarbamates .
特性
IUPAC Name |
4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-18(2)29-26(34)21-12-10-20(11-13-21)16-32-27(35)23-6-4-5-7-24(23)31-28(32)36-17-25(33)30-22-14-8-19(3)9-15-22/h4-15,18H,16-17H2,1-3H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMHPSVWHDCDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2719439.png)

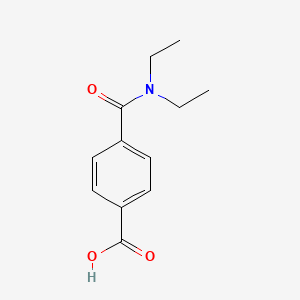
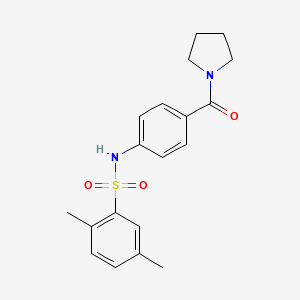

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)

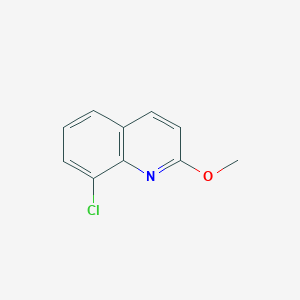
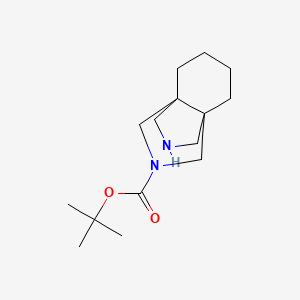
![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2719456.png)
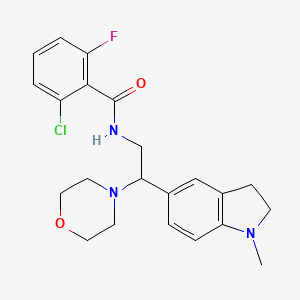
![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)

![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)